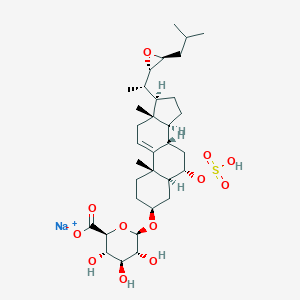
5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
描述
The compound “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms . The 4-Fluorobenzyl group is a common moiety in medicinal chemistry, known for its ability to enhance the biological activity of various compounds .
Synthesis Analysis
While specific synthesis methods for “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” were not found, similar compounds have been synthesized through various methods. For instance, a method for the synthesis of a similar compound, “8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” has been developed .Molecular Structure Analysis
The molecular structure of “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” would likely be determined by techniques such as X-ray crystallography, as has been done for similar compounds .Chemical Reactions Analysis
The chemical reactions involving “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” would likely depend on the specific conditions and reactants present. A study on a similar compound, “8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one”, provides some insight into potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” would likely be similar to those of its components. For example, 4-Fluorobenzylamine is a liquid at room temperature .科学研究应用
-
Hydrolysis and Photolysis of Fubianezuofeng (FBEZF) in Water
- Application Summary : This research investigates the hydrolysis and photolysis kinetics of FBEZF, a novel bactericide, in water .
- Methods of Application : The study involved detailed investigation of the hydrolysis half-lives of FBEZF depending on pH, initial concentration, and temperature . The degradation products were identified using ultra-high-performance liquid chromatography coupled with an Orbitrap high-resolution mass spectrometer .
- Results : The results indicated that the degradation of FBEZF followed first-order kinetics, as the initial concentration of FBEZF only had a slight effect on the UV irradiation effects, and the increase in pH and temperature can substantially accelerate the degradation . The hydrolysis Ea of FBEZF was 49.90 kJ mol-1, which indicates that FBEZF belongs to medium hydrolysis .
-
Synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Application Summary : This research involves the synthesis of a new biologically active molecule .
- Methods of Application : The specific methods of synthesis are not detailed in the search results .
- Results : The electronic and spatial structure of the new biologically active molecule has been studied both theoretically and experimentally .
-
Protective Effects of Hydrogen Sulfide New Donor Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate on Ischemic Stroke
- Application Summary : This research investigates the protective effects of a new hydrogen sulfide donor, Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC), on ischemic stroke .
- Methods of Application : The study involved detailed investigation of the effects of MTC on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .
- Results : The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release. PI3K and p-AKT protein levels were significantly increased by activating PI3K/AKT pathway. Mitochondrial pro-apoptotic proteins Bax and Bim levels were reduced while anti-apoptotic protein Bcl-2 levels were increased. The levels of cleaved caspase-9 and cleaved caspase-3 were also reduced in the plasma .
-
Hydrolysis and Photolysis Kinetics of Fubianezuofeng (FBEZF) in Water
- Application Summary : This research investigates the hydrolysis and photolysis kinetics of FBEZF, a novel bactericide, in water .
- Methods of Application : The study involved detailed investigation of the hydrolysis half-lives of FBEZF depending on pH, initial concentration, and temperature . The degradation products were identified using ultra-high-performance liquid chromatography coupled with an Orbitrap high-resolution mass spectrometer .
- Results : The results indicated that the degradation of FBEZF followed first-order kinetics, as the initial concentration of FBEZF only had a slight effect on the UV irradiation effects, and the increase in pH and temperature can substantially accelerate the degradation . The hydrolysis Ea of FBEZF was 49.90 kJ mol-1, which indicates that FBEZF belongs to medium hydrolysis .
-
4-Fluorobenzyl cyanide in Lithium-ion Batteries
- Application Summary : This research investigates the use of 4-fluorobenzyl cyanide as a solvent to expedite interfacial kinetics in lithium-ion batteries .
- Methods of Application : The study involved tuning the Li+ coordination chemistry based on solvent molecular engineering .
- Results : The results showed that this sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .
-
Synthesis of a Novel Hepatitis B (HBV) Inhibitor
- Application Summary : This research involves the synthesis of a new inhibitor of hepatitis B .
- Methods of Application : The specific methods of synthesis are not detailed in the search results .
- Results : Testing for anti-hepatitis B virus activity has shown that this substance has in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) .
安全和危害
属性
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWYSOJZBOIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353437 | |
| Record name | 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
39181-55-0 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)








